molecular formula C17H21N3O3S B2835456 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine CAS No. 1448027-49-3

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Cat. No.: B2835456
CAS No.: 1448027-49-3
M. Wt: 347.43
InChI Key: VLOYLUVVRHOUDR-UHFFFAOYSA-N
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Description

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is a complex organic compound that features a piperidine ring, a pyrazine ring, and a sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine typically involves multiple steps, starting with the preparation of the piperidine and pyrazine rings. The piperidine ring can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyrazine ring is often prepared via cyclization reactions involving appropriate precursors.

The key step in the synthesis of this compound is the formation of the sulfonyl group, which can be introduced through sulfonation reactions. The final step involves coupling the piperidine and pyrazine rings through an ether linkage, typically using reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) under anhydrous conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include using continuous flow reactors for certain steps, optimizing reaction conditions to increase yield, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, mild temperatures.

    Substitution: NaOCH3, KOtBu, anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines or alcohols.

Scientific Research Applications

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The piperidine and pyrazine rings may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2-((1-((4-Methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine
  • 2-((1-((4-Phenylsulfonyl)piperidin-4-yl)oxy)pyrazine
  • 2-((1-((4-Isopropylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine

Uniqueness

2-((1-((4-Ethylphenyl)sulfonyl)piperidin-4-yl)oxy)pyrazine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This subtle structural difference can lead to variations in binding affinity, selectivity, and overall pharmacological profile compared to similar compounds .

Properties

IUPAC Name

2-[1-(4-ethylphenyl)sulfonylpiperidin-4-yl]oxypyrazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3S/c1-2-14-3-5-16(6-4-14)24(21,22)20-11-7-15(8-12-20)23-17-13-18-9-10-19-17/h3-6,9-10,13,15H,2,7-8,11-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOYLUVVRHOUDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)OC3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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